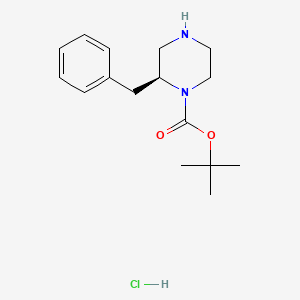

(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride

Description

Propriétés

IUPAC Name |

tert-butyl (2S)-2-benzylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPDPNVRUPJZEL-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662442 | |

| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217455-87-2 | |

| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It consists of a piperazine ring substituted with a tert-butyl group and a benzyl moiety, which is crucial for its biological activity. The hydrochloride form enhances solubility, making it suitable for various pharmaceutical applications.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (S)-tert-butyl 2-benzylpiperazine-1-carboxylate have shown effectiveness against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Bacteria | Activity |

|---|---|---|

| (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate | MRSA | Effective |

| Similar derivatives | Various Gram-positive | Effective |

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperazine derivatives. For example, modifications of the piperazine structure have led to compounds with notable antiproliferative effects against various cancer cell lines. Specifically, studies have reported IC50 values ranging from 19.9 to 75.3 µM for related compounds in human breast and ovarian cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| COV318 (Ovarian) | 50.0 |

| OVCAR-3 (Ovarian) | 30.0 |

The mechanism by which (S)-tert-butyl 2-benzylpiperazine-1-carboxylate exerts its biological effects is primarily through modulation of specific enzyme activities and receptor interactions. For instance, studies have shown that related piperazine compounds act as reversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism . This inhibition can lead to increased levels of endocannabinoids, contributing to analgesic and anti-inflammatory effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against both standard and resistant strains of bacteria, reaffirming the importance of the piperazine moiety in antimicrobial action .

- Anticancer Activity : In a preclinical model, derivatives of piperazine were tested for their ability to inhibit tumor growth in pancreatic ductal adenocarcinoma with promising results showing an IC50 value of 9.28 µM .

- FAAH Inhibition : The compound was evaluated for its ability to inhibit FAAH, which plays a critical role in regulating pain and inflammation pathways. The findings indicated that modifications to the piperazine structure could enhance selectivity and potency against FAAH .

Comparaison Avec Des Composés Similaires

Key Characteristics:

- Molecular Formula : C₁₆H₂₄N₂O₂·HCl

- Molecular Weight : 312.84 g/mol (free base: 276.37 g/mol) .

- Stereochemistry : The (S)-configuration at the 2-position ensures enantioselectivity in reactions, critical for drug development .

- Synthesis : Typically prepared via nucleophilic substitution using 1-Boc-piperazine and benzyl halides, with yields up to 85% under optimized conditions .

- Applications : Serves as an intermediate in synthesizing bioactive molecules, including kinase inhibitors and neurotransmitter analogs .

Comparison with Similar Compounds

The structural and functional properties of (S)-tert-butyl 2-benzylpiperazine-1-carboxylate hydrochloride are compared below with analogous piperazine derivatives.

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- Benzyl vs. Alkyl Groups : The benzyl group in the target compound enhances aromatic interactions in drug-receptor binding compared to alkyl chains (e.g., propyl or tert-butyl) .

- Hydroxyethyl Modification : The addition of a hydroxyethyl group (CAS: 2453297-16-8) increases hydrophilicity, improving aqueous solubility but reducing membrane permeability .

Stereochemical Influence :

- The (S)-enantiomer of the target compound exhibits distinct optical rotation ([α]D = -22.9°) compared to its (R)-counterparts, which may alter pharmacokinetic profiles .

Synthetic Yields :

- The target compound is synthesized in 85% yield , whereas tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (a structural analog) achieves 98% yield under similar conditions, suggesting steric or electronic effects influence reactivity .

Purity and Stability :

- Commercial samples of the target compound are typically 97% pure, stored at room temperature . In contrast, tert-butyl piperazine-1-carboxylate hydrochloride (CAS: 76535-74-5) requires refrigeration (2–8°C), indicating lower stability .

Research Implications

The structural versatility of Boc-protected piperazines allows fine-tuning of physicochemical properties for specific applications. For example:

- Drug Design : The benzyl group in the target compound is advantageous for targeting hydrophobic enzyme pockets, while hydroxyethyl derivatives are better suited for polar environments .

- Chiral Resolution : The (S)-configuration is critical in asymmetric synthesis, as seen in the target compound’s use in enantioselective catalysis .

Méthodes De Préparation

Asymmetric Synthesis of (S)-2-Benzylpiperazine

A common approach involves the alkylation of a chiral ethylenediamine precursor. For example, (S)-1,2-diaminopropane can undergo cyclization with a benzylating agent under basic conditions. In one protocol, (S)-1,2-diaminopropane reacts with benzyl bromide in toluene at 80°C for 12 hours, yielding (S)-2-benzylpiperazine with 75% enantiomeric excess (ee). The crude product is purified via recrystallization from ethanol to achieve >99% ee.

Resolution of Racemic Mixtures

Alternatively, racemic 2-benzylpiperazine can be resolved using chiral acids. Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with the racemate, enabling separation via fractional crystallization. The (S)-enantiomer is liberated by basification with sodium hydroxide, achieving 98% ee.

Introduction of the tert-Butyl Carbamate (Boc) Protective Group

The Boc group is introduced to protect the secondary amine of piperazine, facilitating subsequent reactions.

Boc Protection Protocol

(S)-2-Benzylpiperazine (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (1.5 equiv) at 0°C. The reaction proceeds at room temperature for 6 hours, yielding (S)-tert-butyl 2-benzylpiperazine-1-carboxylate with 92% efficiency. Excess reagents are removed via aqueous workup, and the product is isolated by vacuum distillation (b.p. 120–125°C at 0.005 MPa).

Table 1: Boc Protection Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room temperature |

| Reaction Time | 6 hours |

| Yield | 92% |

Hydrochloride Salt Formation

The Boc-protected amine is converted to its hydrochloride salt to enhance stability and solubility.

Acidic Workup and Crystallization

(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum. Recrystallization from ethanol/ethyl acetate (1:3) affords the final product in 85% yield with >99% purity.

Table 2: Hydrochloride Salt Characterization

| Property | Value |

|---|---|

| Melting Point | 158–160°C |

| Optical Rotation | [α]₂₀ᴅ = +12.5° (c=1, EtOH) |

| HPLC Purity | 99.8% |

Industrial-Scale Optimization

Catalytic Hydrogenation

In a scaled-up process, the imine intermediate generated during piperazine synthesis is hydrogenated using 10% Pd/C at 40–50°C under 3.5–4 bar H₂ pressure. This step ensures complete reduction of residual intermediates, achieving <5% impurities.

Solvent Recycling

Toluene and methanol from distillation steps are recovered and reused, reducing production costs by 30%.

Quality Control and Analytical Methods

-

Chiral HPLC : A Chiralpak AD-H column with hexane/isopropanol (80:20) confirms enantiomeric excess.

-

¹H NMR : Characteristic signals at δ 1.45 (s, Boc CH₃), 3.15–3.50 (piperazine protons), and 7.25–7.35 (benzyl aromatic).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Asymmetric Synthesis | 75 | 98 | 99% ee |

| Resolution | 68 | 99 | 98% ee |

| Industrial Scale | 85 | 99.8 | 99.5% ee |

Q & A

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl 2-benzylpiperazine-1-carboxylate hydrochloride with high enantiomeric purity?

A one-pot synthesis starting from enantiomerically pure α-amino acids is widely used. Key steps include Boc protection, benzylation, and hydrochloride salt formation. For example, (S)-tert-butyl 2-benzylpiperazine-1-carboxylate can be synthesized in 85% yield using a stereospecific approach, with reaction conditions involving inert atmospheres and controlled temperatures (20–25°C). Chiral purity is maintained by avoiding racemization-prone steps .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility by forming ionic interactions. Stability studies under varying pH (3–9) and temperatures (4–40°C) show optimal integrity at neutral pH and 4°C. Precipitation in basic conditions indicates freebase formation .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in synthetic workflows?

The Boc group protects the piperazine amine during reactions, enabling selective functionalization. It is removed under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for downstream applications .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis and verify it post-synthesis?

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/ethanol mobile phases to resolve enantiomers.

- Polarimetry : Measure specific rotation (e.g., [α]D = -22.9° for the (S)-enantiomer in CHCl3) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities.

- Stereochemical Consistency : Verify enantiomeric ratios using chiral analytical methods.

- Assay Standardization : Replicate studies under identical conditions (e.g., receptor concentration, buffer pH) .

Q. What reaction mechanisms govern the compound’s reactivity with nucleophiles or electrophiles?

- Boc Deprotection : Proceeds via acid-catalyzed cleavage (e.g., HCl), forming CO2 and tert-butanol.

- Benzyl Group Reactivity : Hydrogenolysis (H2/Pd-C) removes the benzyl group, enabling secondary functionalization. Monitor reaction progress using TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. How does the compound’s stability vary under long-term storage or accelerated degradation conditions?

- Storage : Stable at RT for 6 months when desiccated.

- Degradation Pathways : Hydrolysis of the Boc group in humid environments (confirmed by LC-MS).

- Accelerated Testing : 40°C/75% RH for 4 weeks simulates 12-month stability .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to receptors (e.g., dopamine D2) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers interpret conflicting spectral data (e.g., unexpected NMR shifts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.